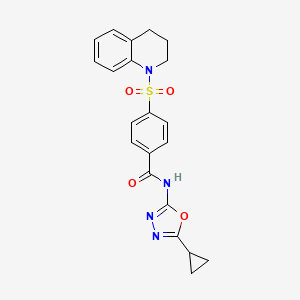

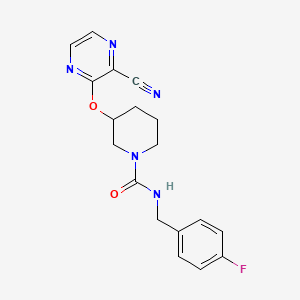

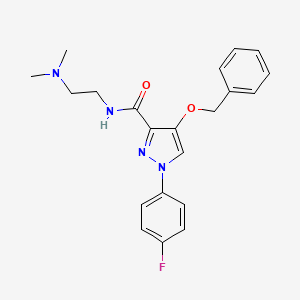

![molecular formula C15H13N3O3 B2404000 methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate CAS No. 1986957-85-0](/img/structure/B2404000.png)

methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate” is a complex organic compound. It belongs to the class of organic compounds known as linear 1,3-diarylpropanoids . These compounds have a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Structures of similar compounds have been studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Scientific Research Applications

Chemical Synthesis and Reactivity

- Methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates, including similar compounds, undergo reactions with phenyl- and benzylhydrazine to form methyl 1-(phenyl or benzyl)-5-(arylcarbamoyl)-4-cinnamoyl-1H-pyrazole-3-carboxylates. These reactions have been characterized through NMR experiments (Filimonov et al., 2015).

Molecular Structure and Properties

- The molecular structure of methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate analogs has been studied. These compounds form hydrogen-bonded sheets, with nonplanar rings and different orientations of the ester function, contributing to their unique structural properties (Quiroga et al., 2013).

Antimicrobial Activity

- Some novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, similar in structure to the compound , exhibit significant in vitro antimicrobial activities. These activities are attributed to the presence of the heterocyclic ring in their structure (Hublikar et al., 2019).

Tuberculostatic Activity

- Derivatives of this compound have been tested for tuberculostatic activity. These compounds showed minimum inhibiting concentrations (MIC) within a specific range, indicating potential use in tuberculosis treatment (Foks et al., 2004).

Insecticidal Activity

- Analog compounds containing 1,3,4-oxadiazole rings have been synthesized and evaluated for their insecticidal activities. Some compounds exhibited good effectiveness against specific pests, suggesting potential application in pest control (Qi et al., 2014).

Coordination Chemistry

- The compound and its analogs have been utilized in coordination chemistry, specifically in binding with copper salts. This leads to the formation of molecular complexes and supramolecules with potential applications in materials science and catalysis (Wu et al., 2013).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties, suggesting potential targets could be bacterial, viral, or other infectious agents .

Mode of Action

It’s known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen . This interaction can lead to changes in the target, potentially inhibiting its function and leading to the compound’s anti-infective activity .

Biochemical Pathways

Given the anti-infective properties of similar compounds, it’s plausible that the compound could interfere with essential biochemical pathways in infectious agents, leading to their inhibition or death .

Result of Action

Given the anti-infective properties of similar compounds, it’s plausible that the compound could lead to the inhibition or death of infectious agents at the molecular and cellular levels .

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic effects. For instance, honokiol analogues bearing 3- ( (5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2 (3 H )-ones have shown potential as viral entry inhibitors against SARS-CoV-2 . This suggests that similar compounds could be explored for their antiviral properties.

properties

IUPAC Name |

methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-20-15(19)12-8-5-9-18(12)10-13-16-14(21-17-13)11-6-3-2-4-7-11/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWDLUKHOOIKJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1CC2=NOC(=N2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

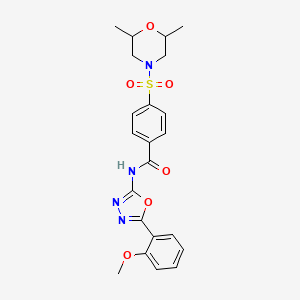

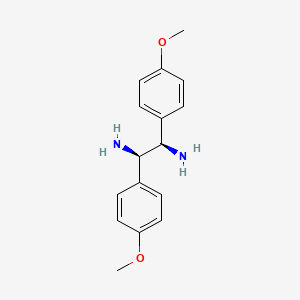

![N-(4-chloro-3-nitrophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2403923.png)

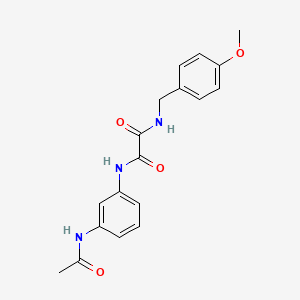

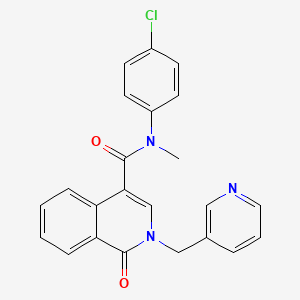

![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2403927.png)

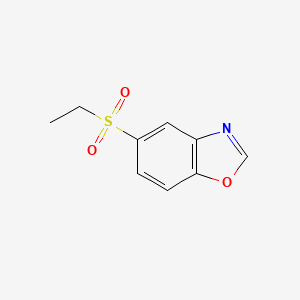

![2-amino-6-(3,4-dimethoxyphenethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2403931.png)

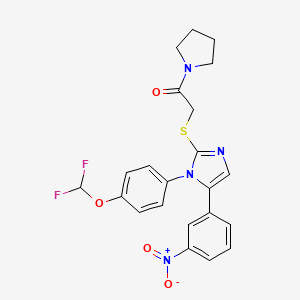

![N-(4-acetylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2403935.png)

![2-Azabicyclo[2.2.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B2403938.png)